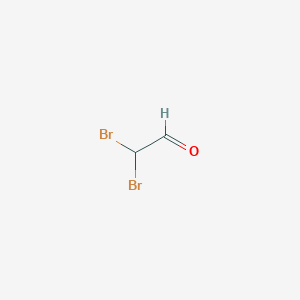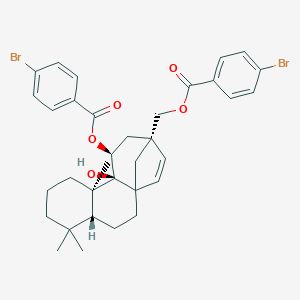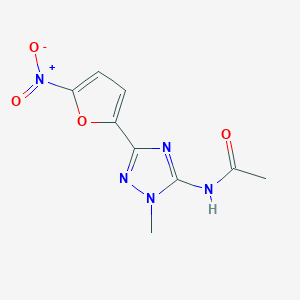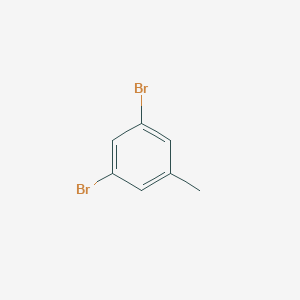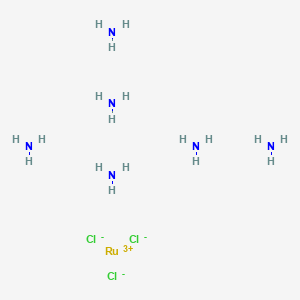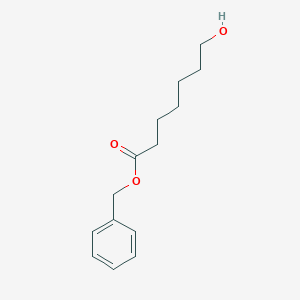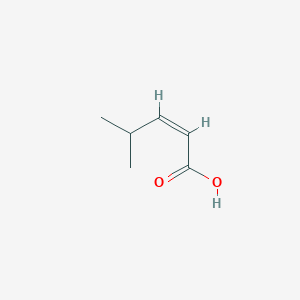
(Z)-4-Methyl-2-pentenoic acid
Descripción general
Descripción
(Z)-4-Methyl-2-pentenoic acid, also known as 4-methyl-2-pentenoic acid or MP, is an organic compound with the chemical formula C6H10O2. It is a colorless liquid with a strong, unpleasant odor and is mainly used as a flavoring agent in food products. However, recent scientific research has shown that this compound has several potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of (Z)-4-Methyl-2-pentenoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (Z)-4-Methyl-2-pentenoic acid has several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body, which can lead to the development of chronic diseases such as cancer and diabetes. It has also been shown to improve immune function and reduce the risk of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Z)-4-Methyl-2-pentenoic acid in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its strong odor can be a limitation, as it can interfere with the results of certain experiments. In addition, its low solubility in water can make it difficult to use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of (Z)-4-Methyl-2-pentenoic acid. These include:
1. Further studies to determine the mechanism of action of the compound.
2. Exploration of new applications in medicine, agriculture, and environmental science.
3. Development of new synthesis methods to improve efficiency and reduce costs.
4. Investigation of the potential use of (Z)-4-Methyl-2-pentenoic acid in combination with other compounds for enhanced effectiveness.
5. Development of new formulations and delivery methods for improved bioavailability and efficacy.
Conclusion:
In conclusion, (Z)-4-Methyl-2-pentenoic acid is a versatile compound with several potential applications in various fields. Its anti-inflammatory, anti-cancer, and antimicrobial properties make it a promising candidate for the development of new drugs and natural insecticides. Its ability to remove pollutants from soil and water also makes it a potential solution for environmental problems. Further research is needed to fully understand the mechanisms of action of the compound and to explore new applications and synthesis methods.
Aplicaciones Científicas De Investigación
(Z)-4-Methyl-2-pentenoic acid has been the subject of several scientific studies due to its potential applications in various fields. In medicine, the compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
In agriculture, (Z)-4-Methyl-2-pentenoic acid has been used as a natural insecticide to control pests in crops. It has also been found to enhance the growth and yield of plants, making it a potential alternative to chemical fertilizers.
In environmental science, the compound has been used to remove heavy metals and other pollutants from contaminated soil and water. It has also been found to be effective in reducing greenhouse gas emissions from livestock manure.
Propiedades
Número CAS |
1775-44-6 |
|---|---|
Nombre del producto |
(Z)-4-Methyl-2-pentenoic acid |
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(Z)-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3- |
Clave InChI |
QAOXMQCWUWZZNC-ARJAWSKDSA-N |
SMILES isomérico |
CC(C)/C=C\C(=O)O |
SMILES |
CC(C)C=CC(=O)O |
SMILES canónico |
CC(C)C=CC(=O)O |
Densidad |
0.950-0.960 |
melting_point |
35 °C 35°C |
Otros números CAS |
10321-71-8 |
Descripción física |
Solid Colourless liquid; Fatty fruity aroma |
Pictogramas |
Corrosive |
Solubilidad |
Slightly soluble in water Soluble (in ethanol) |
Sinónimos |
4-METHYLPENT-2-ENOIC ACID |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



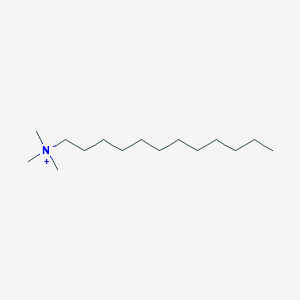
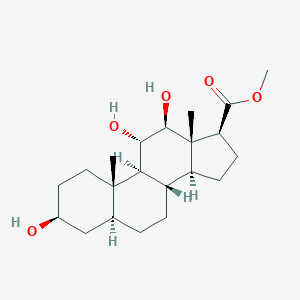
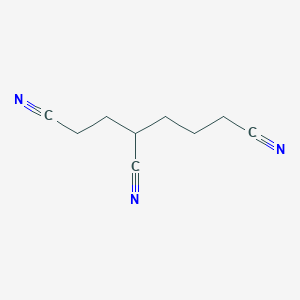
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
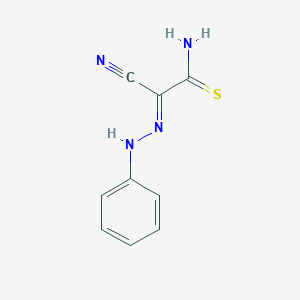
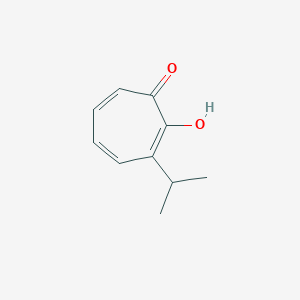

![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)
